N-benzhydryl-3-(pyridin-3-yloxy)azetidine-1-carboxamide
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Overview
Description
N-benzhydryl-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound is characterized by its unique structure, which includes a benzhydryl group, a pyridin-3-yloxy moiety, and an azetidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-3-(pyridin-3-yloxy)azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or halogenated amines, under basic conditions.
Introduction of the Pyridin-3-yloxy Group: The pyridin-3-yloxy group can be introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with an appropriate leaving group on the azetidine ring.
Attachment of the Benzhydryl Group: The benzhydryl group can be attached through a Friedel-Crafts alkylation reaction, where a benzhydryl halide reacts with the azetidine derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-3-(pyridin-3-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-benzhydryl-3-(pyridin-3-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-benzhydryl-3-(pyridin-3-yloxy)azetidine-1-carboxamide can be compared with other similar compounds, such as:
N-benzhydryl-3-(naphthalen-1-yloxy)azetidine: Similar structure but with a naphthalene moiety instead of a pyridine ring.
N-benzhydryl-3-(piperidin-1-yloxy)azetidine: Similar structure but with a piperidine ring instead of a pyridine ring.
N-benzhydryl-3-(phenyl-1-yloxy)azetidine: Similar structure but with a phenyl ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-benzhydryl-3-pyridin-3-yloxyazetidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-22(25-15-20(16-25)27-19-12-7-13-23-14-19)24-21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14,20-21H,15-16H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSICURQOAMCNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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